molecular formula C10H8N2O2 B2467607 1-phenyl-1H-imidazole-5-carboxylic acid CAS No. 135417-65-1

1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2467607
CAS No.: 135417-65-1
M. Wt: 188.186
InChI Key: FSVMTMFHLLEQAS-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8N2O2. It features an imidazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amido-nitrile with a suitable aryl halide under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-imidazole derivatives with additional functional groups, while reduction can produce hydrogenated imidazole compounds .

Scientific Research Applications

1-Phenyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The imidazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-Benzyl-1H-imidazole-5-carboxaldehyde
  • 5-Methoxyindole
  • 1-(2-Hydroxyethyl)imidazole
  • 2-Imidazolecarboxaldehyde
  • 4-Imidazolecarboxylic acid
  • 5-Benzimidazolecarboxylic acid
  • 1-(3-Aminopropyl)imidazole
  • 2-Chloroadenine
  • 4-Hydroxyindole

Uniqueness: 1-Phenyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a carboxylic acid group on the imidazole ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-phenylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMTMFHLLEQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135417-65-1
Record name 1-phenyl-1H-imidazole-5-carboxylic acid
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